molecular formula C13H17N3 B2640113 1-isobutyl-3-phenyl-1H-pyrazol-5-amine CAS No. 1365629-34-0

1-isobutyl-3-phenyl-1H-pyrazol-5-amine

Cat. No. B2640113
M. Wt: 215.3
InChI Key: NRASWMUMXAOYER-UHFFFAOYSA-N
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Description

1-Isobutyl-3-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H17N3 . It is a derivative of pyrazole, a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of 1-isobutyl-3-phenyl-1H-pyrazol-5-amine consists of a pyrazole ring attached to an isobutyl group and a phenyl group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Isobutyl-3-phenyl-1H-pyrazol-5-amine has a molecular weight of 215.29 . It has a density of 1.09g/cm3, a boiling point of 257.6ºC at 760mmHg, and a flash point of 109.6ºC .

Scientific Research Applications

Synthesis and Characterization of Derivatives

1-Isobutyl-3-phenyl-1H-pyrazol-5-amine and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, Yu et al. (2013) demonstrated a solvent-free synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. This method is efficient, environmentally benign, and suitable for large-scale synthesis, which is valuable in drug discovery contexts (Yu et al., 2013).

Antimicrobial Activities

Some derivatives of 1-Isobutyl-3-phenyl-1H-pyrazol-5-amine exhibit promising antimicrobial properties. Idrees et al. (2019) reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties. These compounds demonstrated significant antimicrobial activities against various bacterial strains (Idrees et al., 2019).

Dyeing Properties and Spectroscopic Studies

The derivatives of 1-Isobutyl-3-phenyl-1H-pyrazol-5-amine are also utilized in the development of dyes with dyeing and biological properties. Bagdatli and Ocal (2012) synthesized new heterocycles from 5-pyrazolones, which showed dyeing performance and potential biological activities (Bagdatli & Ocal, 2012).

Catalytic Applications

In catalysis, nanomagnetic catalysts incorporating pyrazole derivatives have been developed for efficient chemical synthesis. Afsar et al. (2018) designed a nanomagnetic catalyst for the synthesis of pyrazolo[3,4-b]-pyridine derivatives, highlighting the catalyst's efficiency and recyclability (Afsar et al., 2018).

X-ray Diffraction and DFT Studies

X-ray diffraction and density functional theory (DFT) studies on pyrazole derivatives provide insights into their molecular structure and reactivity. Szlachcic et al. (2020) analyzed pyrazole derivatives to understand the impact of intramolecular hydrogen bonding on their reactivity (Szlachcic et al., 2020).

Biological Activity Investigations

Further, pyrazole derivatives are explored for their biological activities. Pareek et al. (2015) synthesized substituted pyrazoles and isoxazoles, evaluating their anti-bacterial properties against various bacterial strains (Pareek et al., 2015).

Future Directions

Given the pharmacological potential of pyrazole derivatives, future research could focus on exploring the therapeutic applications of 1-isobutyl-3-phenyl-1H-pyrazol-5-amine. This could include in-depth studies of its antileishmanial and antimalarial activities, as well as investigations into other potential medicinal properties .

properties

IUPAC Name

2-(2-methylpropyl)-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)9-16-13(14)8-12(15-16)11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMPZMNLZSBROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-3-phenyl-1H-pyrazol-5-amine

CAS RN

1365629-34-0
Record name 2-(2-methylpropyl)-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

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